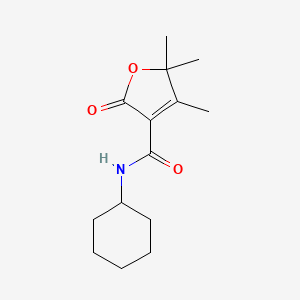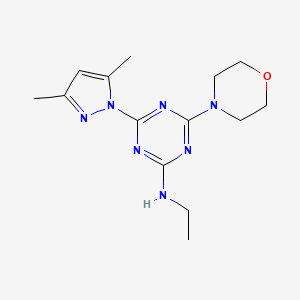![molecular formula C9H17N3O B4454214 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B4454214.png)
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime
Overview
Description
1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one oxime is a bicyclic compound with a unique structure that includes two nitrogen atoms and an oxime functional group
Scientific Research Applications
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for purification.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the oxime group, which can affect its reactivity and applications.
3,7-diazabicyclo[3.3.1]nonane derivatives: These compounds have similar bicyclic structures but different functional groups, leading to varied chemical properties and applications.
Uniqueness
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8-3-10-5-9(2,6-11-4-8)7(8)12-13/h10-11,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSBRILSFOHSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=NO)(CNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane](/img/structure/B4454139.png)
![5-(1,2-OXAZOL-5-YL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B4454146.png)
![4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B4454147.png)



![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide](/img/structure/B4454188.png)

![N,N-diethyl-2-{[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4454199.png)
![3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B4454207.png)
![3-(2,5-difluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4454225.png)
![3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL](/img/structure/B4454235.png)
![3-{[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]METHYL}BENZOIC ACID](/img/structure/B4454239.png)
![3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B4454245.png)
